Cinnolin-6-amine

Descripción general

Descripción

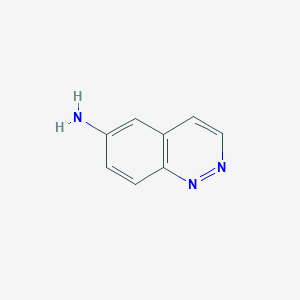

Cinnolin-6-amine is a derivative of cinnoline, a bicyclic heterocycle with significant pharmacological importance. Cinnoline itself is a six-membered ring system containing two nitrogen atoms. This compound, specifically, has an amine group attached to the sixth position of the cinnoline ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cinnolin-6-amine typically involves the formation of the cinnoline ring followed by the introduction of the amine group at the sixth position. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of o-nitrobenzaldehyde with hydrazine can form the cinnoline ring, which can then be further modified to introduce the amine group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Análisis De Reacciones Químicas

Acylation Reactions

Cinnolin-6-amine undergoes acylation with acyl chlorides or anhydrides to form amide derivatives. This reaction typically occurs under mild conditions (e.g., room temperature in dichloromethane or THF) due to the high nucleophilicity of the amine group. For example:

-

Reaction with acetyl chloride yields N-(cinnolin-6-yl)acetamide .

-

Longer-chain acyl chlorides (e.g., benzoyl chloride) produce substituted amides, which are intermediates in pharmaceutical synthesis .

Key conditions :

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Acetyl chloride | DCM | RT | 85–90 |

| Benzoyl chloride | THF | 0–5°C | 75–80 |

Alkylation Reactions

The amine group readily reacts with alkyl halides or sulfonating agents. Alkylation often requires base catalysis (e.g., K₂CO₃) to deprotonate the amine:

Notable example :

Condensation Reactions

This compound participates in Schiff base formation with aldehydes or ketones. This reaction is pH-dependent, favoring mildly acidic conditions:

-

Condensation with benzaldehyde yields N-(cinnolin-6-yl)benzaldimine .

-

Fluorescent probes have been synthesized via reactions with aromatic aldehydes .

Mechanism :

The primary amine reacts with carbonyl groups to form imines, often stabilized by conjugation with the cinnoline ring.

Nucleophilic Substitution

The cinnoline ring’s electron-deficient nature allows electrophilic aromatic substitution (EAS) at specific positions. For example:

-

Nitration : Occurs at position 4 or 7 under mixed acid (HNO₃/H₂SO₄) conditions .

-

Halogenation : Bromine in acetic acid substitutes at position 3 or 5 .

Regioselectivity :

| Position | Reactant | Product |

|---|---|---|

| 4 | HNO₃/H₂SO₄ | 4-Nitrothis compound |

| 3 | Br₂/AcOH | 3-Bromothis compound |

Diazotization and Coupling

The amino group can be diazotized using NaNO₂ and HCl, forming diazonium salts that participate in coupling reactions:

-

Sandmeyer reaction : Diazonium salts react with CuCN to form cyano derivatives .

-

Azo coupling : Electrophilic aryl diazonium salts couple with electron-rich aromatics (e.g., phenols) .

Example :

Comparative Reactivity with Other Cinnoline Derivatives

This compound exhibits distinct reactivity compared to positional isomers (e.g., cinnolin-4-amine) due to electronic and steric effects:

Aplicaciones Científicas De Investigación

Cinnolin-6-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

Medicine: this compound derivatives exhibit antibacterial, antifungal, and antitumor activities.

Industry: It is used in the development of agrochemicals and dyes.

Mecanismo De Acción

The mechanism of action of cinnolin-6-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors on cell surfaces, modulating signal transduction pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparación Con Compuestos Similares

Quinoline: Similar to cinnoline but with one nitrogen atom in the ring.

Isoquinoline: An isomer of quinoline with a different arrangement of nitrogen atoms.

Phthalazine: An isomer of cinnoline with nitrogen atoms at different positions.

Uniqueness: Cinnolin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a valuable compound in medicinal chemistry .

Actividad Biológica

Cinnolin-6-amine, a derivative of the cinnoline scaffold, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, synthesis, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Overview of this compound

This compound is characterized by its bicyclic structure, which is integral to its biological activity. The compound exhibits various pharmacological effects, including antimicrobial, anti-inflammatory, antitumor, and analgesic properties. Its unique molecular structure allows for interactions with multiple biological targets, making it a promising candidate for drug development.

Antimicrobial Activity

Cinnolin derivatives, including this compound, have demonstrated potent antimicrobial properties against a range of pathogens. Research indicates that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Potent antifungal activity |

In a study evaluating various cinnoline derivatives, halogen-substituted compounds were found to be particularly effective, often outperforming standard antibiotics such as ciprofloxacin .

Antitumor Activity

This compound has shown promising results in cancer research. It exhibits antiproliferative effects on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. One study reported an IC50 value of 45 nM for the aminobutylamide derivative against HeLa cells . The mechanism appears to involve intercalation into DNA and stabilization of G-quadruplex structures .

Anti-inflammatory Properties

The anti-inflammatory potential of cinnoline derivatives has also been extensively studied. Compounds with specific substitutions on the cinnoline ring have demonstrated significant inhibition of cyclooxygenase enzymes (COX) involved in inflammatory processes. For instance, derivatives with electron-donating groups showed enhanced anti-inflammatory activity compared to those with electron-withdrawing groups .

Synthesis of this compound Derivatives

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Recent advancements in synthetic methodologies have allowed for the efficient production of various derivatives with tailored biological activities.

General Synthetic Route:

- Condensation Reaction: Combine appropriate amino compounds with 1,2-dicarbonyl compounds.

- Cyclization: Promote cyclization through heating or acid/base catalysis.

- Purification: Isolate the desired product using chromatography techniques.

Case Studies

-

Antimicrobial Efficacy Study:

A series of substituted cinnoline sulphonamide derivatives were synthesized and evaluated for antimicrobial activity. Results indicated that halogenated derivatives exhibited enhanced potency against E. coli and S. aureus, suggesting that structural modifications can significantly influence biological outcomes . -

Antitumor Activity Assessment:

In vitro assays demonstrated that certain cinnoline derivatives effectively inhibited the proliferation of MCF-7 cells with low IC50 values. These findings support further exploration into their mechanisms of action and potential clinical applications in oncology .

Propiedades

IUPAC Name |

cinnolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-1-2-8-6(5-7)3-4-10-11-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUQXKXLJOIFPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=N2)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60633792 | |

| Record name | Cinnolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7637-27-6 | |

| Record name | Cinnolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.